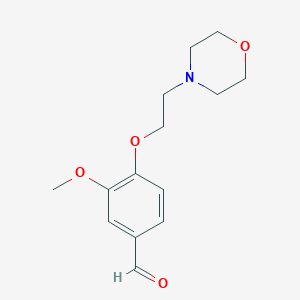

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Übersicht

Beschreibung

The compound 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with methoxy and morpholin-4-yl-ethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

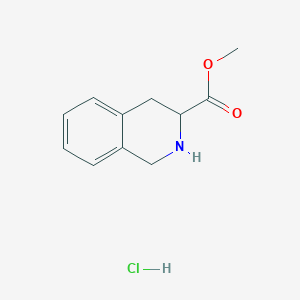

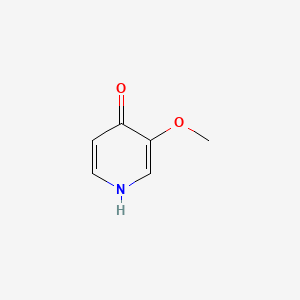

The synthesis of related compounds often involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a one-pot synthesis strategy has been employed to create novel quinolinone derivatives, which includes the reaction of aromatic aldehydes with other reactants in water, highlighting the possibility of eco-friendly synthesis methods for complex molecules . Similarly, the synthesis of morpholine derivatives has been reported, such as the creation of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which involves cyclization reactions and showcases the potential for high yields and straightforward procedures . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography can also provide detailed structural information, as demonstrated by the orthorhombic crystal structure determination of a related compound . These techniques would be essential for confirming the molecular structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Chemical Reactions Analysis

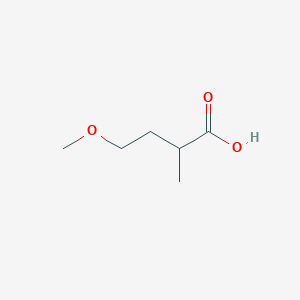

The reactivity of compounds similar to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be inferred from the reactions they undergo. For example, the synthesis of complex molecules often involves reductive amination, annulation, esterification, and Grignard reactions . These reactions are indicative of the types of chemical transformations that the compound may undergo, which could include reactions with amines, acids, and organometallic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be deduced from related compounds. For instance, the solubility in water and the ability to purify without chromatography suggest that similar compounds might also possess favorable solubility and ease of purification . The melting points, boiling points, and stability can be influenced by the presence of substituents such as methoxy and morpholin-4-yl-ethoxy groups, which can be studied through spectroscopic data and elemental analysis .

Wissenschaftliche Forschungsanwendungen

1. Cytotoxicity and Apoptotic Studies

Silver(I) complexes with 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone have been synthesized and evaluated for their cytotoxic activity against human tumor cells. These compounds showed appreciable cytotoxic activity against lung, breast, and triple-negative breast cancer cells. They induce cell death, apoptosis, and mitochondrial membrane depolarization in cancer cells, demonstrating potential as cancer therapeutic agents (Silva et al., 2020).

2. Structural Characterization and Antimicrobial Activities

Synthesis of novel compounds involving 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde demonstrated in vitro antioxidant and antimicrobial activities. These compounds, characterized by IR, 1H NMR, 13C NMR, and MS spectral data, were screened against various bacteria, showing potential for antimicrobial applications (Manap, 2021).

3. Synthesis of Polyazomethines and Photophysical Properties

Bis-aldehyde monomers including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to form poly(azomethine)s. These polymers demonstrated significant electrical conductivity and photoluminescence properties, indicating their potential use in electronic and photonic applications (Hafeez et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXHPYSLLHSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358001 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6131-05-1 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

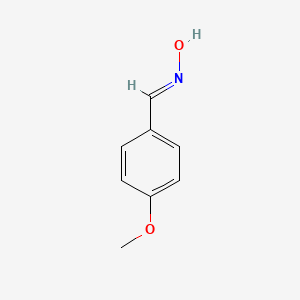

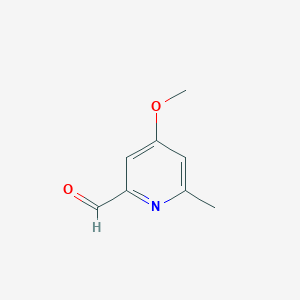

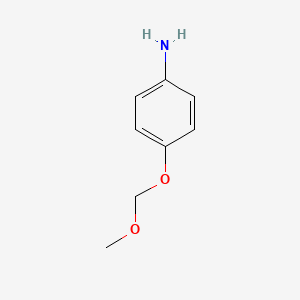

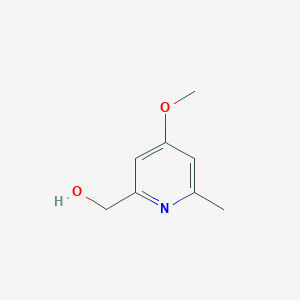

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)

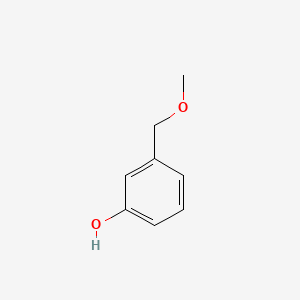

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)